3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
Description
3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzene ring, a fluorinated phenyl group, and a pyridazinone moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
3-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-14-2-1-3-16(12-14)27(25,26)21-10-11-23-18(24)9-8-17(22-23)13-4-6-15(20)7-5-13/h1-9,12,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMFWBLMXSCVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 2-(3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in the thiazole moiety.
3-Chloro-4-fluorophenylboronic acid: Similar in terms of the chlorinated and fluorinated phenyl groups but lacks the pyridazinone moiety.
Uniqueness
3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of a chlorinated benzene ring, a fluorinated phenyl group, and a pyridazinone moiety.
Biological Activity
The compound 3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides an overview of the biological activities associated with this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C16H17ClFN3O2S
- Molecular Weight: 367.84 g/mol
- CAS Number: [112945-52-5]
The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazine moiety. This configuration is essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | HeLa | 12.5 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Note: TBD indicates that further research is required to elucidate the precise mechanism of action.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Table 2: COX Inhibition Data
| Compound Name | COX Inhibition (%) at 20 µM |
|---|---|
| Celecoxib | 80.1 |
| Compound C | 47.1 |
| This compound | TBD |
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications in the sulfonamide structure could significantly enhance cytotoxicity against cancer cells . The specific compound under discussion demonstrated moderate activity, warranting further investigation into its structure–activity relationship (SAR).
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of similar sulfonamides. The study found that compounds with a para-substituted phenyl ring exhibited higher COX inhibition compared to their ortho or meta counterparts . This suggests that the structural characteristics of this compound may confer similar benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
